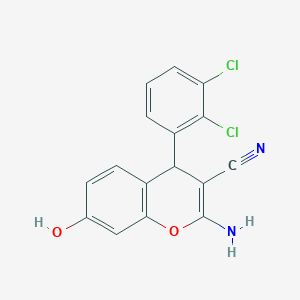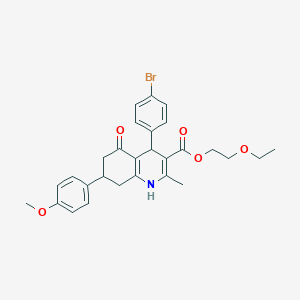
2-amino-4-(2,3-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Descripción general
Descripción
2-amino-4-(2,3-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile, also known as ADPC, is a synthetic compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential therapeutic applications in various diseases due to its unique chemical structure and pharmacological properties.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
- The compound has been synthesized through various reactions, often involving 4-hydroxycoumarin and dichlorobenzaldehyde. For example, one study demonstrated its synthesis using KF-montmorillonite as a catalyst, highlighting its crystal structure through X-ray diffraction (Shi et al., 2004).
Anticancer Properties
- A significant aspect of research on this compound revolves around its anticancer properties. It has shown promising results in inhibiting tyrosine kinase receptors, which are critical in cancer cell proliferation. A study conducted in vitro anti-proliferative assays against various cancer cell lines, indicating its potential as a cytotoxic agent (El-Agrody et al., 2022).
Green Chemistry Applications
- Researchers have focused on developing greener synthesis methods for such compounds. For instance, one study reported the synthesis of substituted chromenes, including 2-amino-4-(2,3-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile, using Rochelle salt as a novel green catalyst (El-Maghraby, 2014).
Electrocatalytic Assembling
- Electrocatalysis has been employed for assembling derivatives of this compound. One study utilized an electrocatalytic multicomponent chain transformation to achieve high yields under mild conditions (Vafajoo et al., 2014).
Antimicrobial Activity
- The antimicrobial efficacy of this compound has also been explored. Some studies have assessed its bactericidal and fungicidal effects, demonstrating favorable activities compared to reference antimicrobial agents (Okasha et al., 2022).
These studies underscore the multifaceted nature of 2-amino-4-(2,3-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile, with its potential in anticancer therapy, green chemistry, and antimicrobial applications. The compound continues to be a topic of interest for further research and development in these
Based on the recent scientific research, "2-amino-4-(2,3-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile" and its derivatives have been explored for various applications, excluding drug use, dosage, and side effects. Here are some key areas of research:
Anticancer Properties and Mechanism of Action
- The compound has demonstrated significant anticancer properties. A study revealed that its derivative, synthesized through a reaction involving 4-methoxynaphthalen-1-ol and 2,3-dichlorobenzaldehyde, showed strong cytotoxic potency against various cancer cell lines. It also exhibited promising inhibition efficacy against EGFR and VEGFR-2 kinases, which are crucial in cancer development (El-Agrody et al., 2022).
Green Synthesis Approaches
- The compound has been synthesized using greener methods. A study highlighted the preparation of various derivatives, including 2-amino-4-(2,3-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile, via a one-pot three-component reaction with Rochelle salt as a catalyst. This approach is significant for its environmentally friendly and sustainable nature (El-Maghraby, 2014).
Electrocatalytic Synthesis
- Electrocatalytic methods have been employed to synthesize derivatives of the compound. These methods offer a simple, mild, and efficient procedure, which is advantageous for large-scale production (Vafajoo et al., 2014).
Antimicrobial Activities
- The antimicrobial efficacy of the compound and its derivatives has also been a focus of research. Studies have evaluated their bactericidal and fungicidal effects, finding that certain derivatives exhibit significant antimicrobial activities, comparable to reference agents (Okasha et al., 2022).
Propiedades
IUPAC Name |
2-amino-4-(2,3-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-12-3-1-2-10(15(12)18)14-9-5-4-8(21)6-13(9)22-16(20)11(14)7-19/h1-6,14,21H,20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWCVXDZDUUMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(2,3-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4,5-bis(3,4-dihydro-1(2H)-quinolinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4893428.png)

![isopropyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4893443.png)
![3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B4893450.png)
![3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B4893461.png)
![4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4893462.png)
![3-[4-(2-ethoxyphenoxy)butoxy]benzaldehyde](/img/structure/B4893468.png)
![N-(3-acetylphenyl)-5-amino-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4893474.png)
![N-[2-(2-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4893494.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4893499.png)
![N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4893515.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4893529.png)
![3-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4893540.png)
![N-cyclopropyl-4-methoxy-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4893548.png)